2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one
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Overview
Description
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one is an organic compound with a unique structure that includes a phenyl group, a thioether linkage, and a dihydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one typically involves the reaction of 2,3-dihydroxypropyl thiol with 1-phenylethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one exerts its effects involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The thioether linkage allows the compound to interact with sulfur-containing amino acids, further influencing its biological activity. These interactions can affect various pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate: This compound has a similar dihydroxypropyl group but differs in the phenyl moiety.
Bisphenol A bis(2,3-dihydroxypropyl) ether: This compound contains two dihydroxypropyl groups linked to a bisphenol A core.
Uniqueness
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one is unique due to its combination of a thioether linkage and a dihydroxypropyl group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
The compound 2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one is a thioether derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a phenylethanone core with a thioether linkage and a dihydroxypropyl substituent, which may contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that thioether compounds can scavenge free radicals effectively, leading to reduced cellular damage and improved cell viability in vitro .
Anticancer Activity
Recent investigations into the anticancer potential of thioether derivatives have revealed promising results. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating substantial cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, which is facilitated by the activation of caspases and the disruption of mitochondrial membrane potential .
Antimicrobial Effects
The antimicrobial properties of thioether compounds are well-documented. They exhibit activity against a range of pathogens, including bacteria and fungi. The proposed mechanism includes the disruption of microbial cell membranes and inhibition of essential metabolic pathways . Specific studies have highlighted the effectiveness of related compounds against multidrug-resistant strains, underscoring their therapeutic potential in infectious diseases .
Case Study 1: Antioxidant Activity Evaluation
In a study evaluating the antioxidant potential of several thioether derivatives, researchers employed DPPH radical scavenging assays. The results indicated that this compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid, suggesting its efficacy in reducing oxidative stress in cellular models .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines (MCF-7 and HeLa). The compound demonstrated significant dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range. Flow cytometry analysis revealed that treated cells underwent apoptosis, characterized by increased annexin V staining and DNA fragmentation .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H14O3S |
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Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H14O3S/c12-6-10(13)7-15-8-11(14)9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 |
InChI Key |
WVIZSINEAUUFTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCC(CO)O |
Origin of Product |
United States |
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